![molecular formula C12H12N4OS B5976827 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide scavenger that has been shown to have a significant impact on biological systems.
Mechanism of Action
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole is a nitric oxide scavenger that works by reacting with nitric oxide to form a stable nitroxide radical. This reaction effectively removes nitric oxide from the system, which can have a significant impact on biological processes that are regulated by nitric oxide.
Biochemical and Physiological Effects:
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has been shown to have a significant impact on biological systems. It has been shown to reduce the production of nitric oxide, which can have a significant impact on cardiovascular function. 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has also been shown to have anti-cancer properties and has been used in research related to the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to its use. 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Future Directions
There are several future directions for research related to 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole. One potential area of research is the development of more potent nitric oxide scavengers that can be used in a variety of experimental settings. Another area of research is the development of new methods for the synthesis of 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole and related compounds. Finally, there is a need for further research to better understand the biochemical and physiological effects of 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole in complex biological systems.
Synthesis Methods
The synthesis of 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 2-thienylacetic acid with thionyl chloride to form 2-thienylacetyl chloride. This is then reacted with hydrazine hydrate to form 2-thienylhydrazine. The resulting compound is then reacted with ethyl bromoacetate to form the intermediate compound, which is then reacted with sodium azide to form 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been shown to have a significant impact on biological systems and has been used in research related to cardiovascular disease, cancer, and neurodegenerative diseases. 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has also been used as a tool in the study of nitric oxide signaling pathways.
properties
IUPAC Name |
5-(1-pyrazol-1-ylethyl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-9(16-6-3-5-13-16)12-14-11(15-17-12)8-10-4-2-7-18-10/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOVSNZOLLXYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole |
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